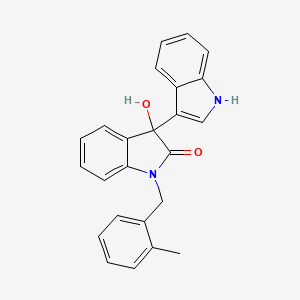![molecular formula C24H22N2O5 B11086315 3-[(3,3-Diphenylpropanoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B11086315.png)
3-[(3,3-Diphenylpropanoyl)amino]-3-(3-nitrophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,3-Diphenylpropanoyl)amino]-3-(3-nitrophenyl)propanoic acid is a complex organic compound that belongs to the class of amino acids This compound features a unique structure with a diphenylpropanoyl group and a nitrophenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,3-Diphenylpropanoyl)amino]-3-(3-nitrophenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Diphenylpropanoyl Group: This can be achieved through a Friedel-Crafts acylation reaction where benzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Amino Group: The diphenylpropanoyl compound is then reacted with ammonia or an amine to introduce the amino group.
Attachment of the Nitrophenyl Group: The final step involves the nitration of the compound using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitrophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(3,3-Diphenylpropanoyl)amino]-3-(3-nitrophenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3,3-Diphenylpropanoyl)amino]-3-(3-nitrophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 3-[(3,3-Diphenylpropanoyl)amino]-3-(3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group may play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Aminophenyl)propionic acid
- 3-Amino-3-(3-bromophenyl)propionic acid
- 3-Amino-3-(3,4-dimethoxyphenyl)propionic acid
Uniqueness
3-[(3,3-Diphenylpropanoyl)amino]-3-(3-nitrophenyl)propanoic acid is unique due to its combination of a diphenylpropanoyl group and a nitrophenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C24H22N2O5 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
3-(3,3-diphenylpropanoylamino)-3-(3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C24H22N2O5/c27-23(15-21(17-8-3-1-4-9-17)18-10-5-2-6-11-18)25-22(16-24(28)29)19-12-7-13-20(14-19)26(30)31/h1-14,21-22H,15-16H2,(H,25,27)(H,28,29) |
InChI Key |
HDSRDYQZKKOZAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Allyl-3'-benzyl-5'-methyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11086242.png)
![4-chloro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11086248.png)
![N-benzyl-1-[4-(benzylcarbamoyl)phenyl]-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B11086250.png)
![1,2,4-Oxadiazole, 5-[(4-methoxyphenyl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-](/img/structure/B11086251.png)

![N-[4-(benzyloxy)phenyl]-2-(pyrrolidin-1-yl)acetamide](/img/structure/B11086268.png)
![6-bromo-1-[(4-ethylphenyl)carbonyl]-1-methyl-1a-(morpholin-4-ylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B11086274.png)
![1-methyl-N-(4-methylphenyl)-2-oxo-1-(phenylcarbonyl)-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B11086282.png)
![Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11086295.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11086306.png)
![ethyl 4-[({(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11086310.png)
![Ethyl 4-[3-(4-fluorobenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11086320.png)
![N-{(Z)-{[4-(acetylamino)phenyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide](/img/structure/B11086331.png)
![N-(3-methoxyphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11086339.png)
